Thiocyanic acid, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl ester
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Overview
Description
Thiocyanic acid, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl ester is a complex organic compound with a unique structure It is characterized by the presence of a thiocyanic acid group attached to a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl ester typically involves the reaction of thiocyanic acid with a purine derivative. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include thiocyanic acid, purine derivatives, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques ensures the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of oxides, while reduction may yield reduced purine derivatives. Substitution reactions can produce a variety of substituted purine compounds.
Scientific Research Applications
Thiocyanic acid, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of various industrial chemicals and materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of thiocyanic acid, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiocyanic acid esters and purine derivatives, such as:
- Thiocyanic acid, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-3-phenyl-3-quinolinyl ester
- Acetic acid, trifluoro-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester
Uniqueness
Thiocyanic acid, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl ester is unique due to its specific structural features and chemical properties
Properties
CAS No. |
3737-44-8 |
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Molecular Formula |
C10H11N5O2S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl thiocyanate |
InChI |
InChI=1S/C10H11N5O2S/c1-13-8-7(9(16)14(2)10(13)17)15(6-12-8)3-4-18-5-11/h6H,3-4H2,1-2H3 |
InChI Key |
UMTCUOGPPFMKEN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCSC#N |
Origin of Product |
United States |
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